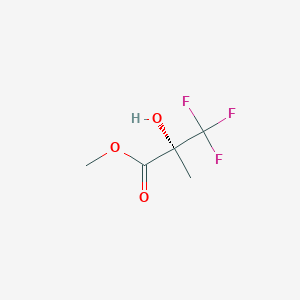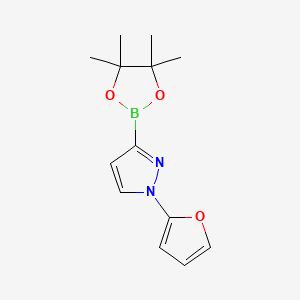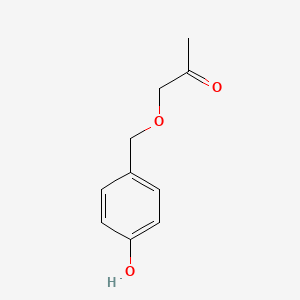
1-((4-Hydroxybenzyl)oxy)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Hydroxybenzyl)oxy)propan-2-one is an organic compound characterized by the presence of a hydroxybenzyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-((4-Hydroxybenzyl)oxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with propan-2-one in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the hydroxybenzyl group and the propanone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-((4-Hydroxybenzyl)oxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-((4-Hydroxybenzyl)oxy)propan-2-ol.
Substitution: Formation of various substituted benzyl ethers.
Aplicaciones Científicas De Investigación
1-((4-Hydroxybenzyl)oxy)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((4-Hydroxybenzyl)oxy)propan-2-one involves its interaction with specific molecular targets. The hydroxybenzyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The propanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
4-Hydroxybenzaldehyde: Shares the hydroxybenzyl group but lacks the propanone moiety.
4-Hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of the propanone.
1-((4-Hydroxyphenyl)oxy)propan-2-one: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 1-((4-Hydroxybenzyl)oxy)propan-2-one is unique due to the presence of both the hydroxybenzyl group and the propanone moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
1-[(4-hydroxyphenyl)methoxy]propan-2-one |
InChI |
InChI=1S/C10H12O3/c1-8(11)6-13-7-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3 |
Clave InChI |
IZDSRBZVIVHBMO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COCC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



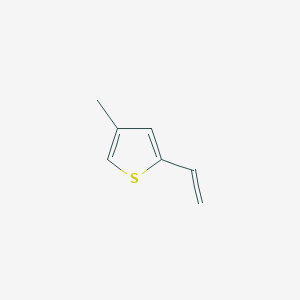

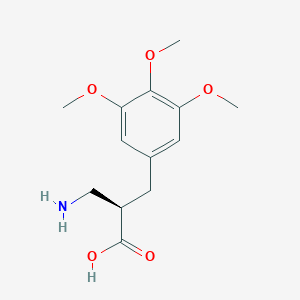
![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
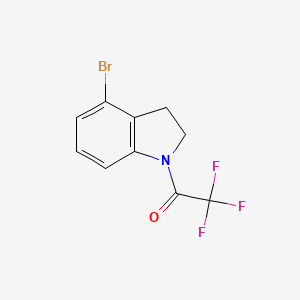
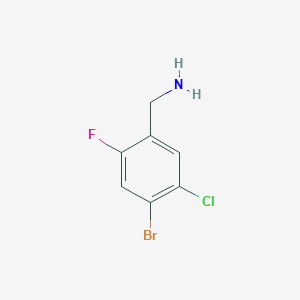
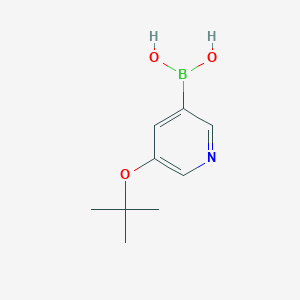
![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)


